![molecular formula C8H18N2O3 B12535967 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a chemical compound with the molecular formula C8H18N2O3 It is characterized by the presence of an acetamide group attached to a triethylene glycol chain terminated with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide typically involves the reaction of triethylene glycol with ethylene oxide to form a triethylene glycol derivative. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The process involves:
Continuous addition of reactants: Triethylene glycol and ethylene oxide
Catalyst addition: Continuous or batch-wise
Product isolation: Using distillation or crystallization techniques
化学反応の分析
Types of Reactions
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Acts as a linker in the development of bioconjugates and drug delivery systems
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: Utilized in the production of polymers and materials with specific properties
作用機序
The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:
Binding to active sites: Inhibiting or activating enzyme functions
Modulating receptor activity: Affecting signal transduction pathways
類似化合物との比較
Similar Compounds
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]octadecanamide: Similar structure but with a longer alkyl chain
2-[2-(2-aminoethoxy)ethoxy]ethanol: Lacks the acetamide group
2-[2-(2-azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of an acetamide group
Uniqueness
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H18N2O3 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11) |
InChIキー |
MLKVGKULFLDWJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
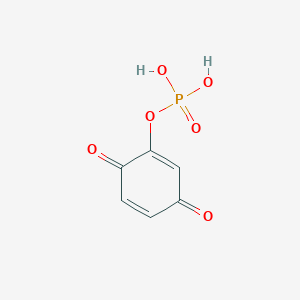
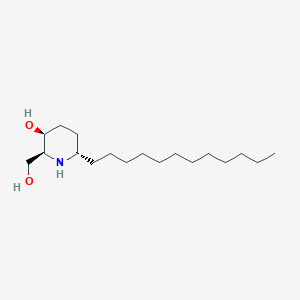

![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
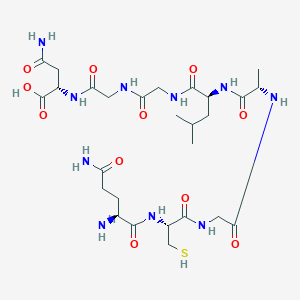
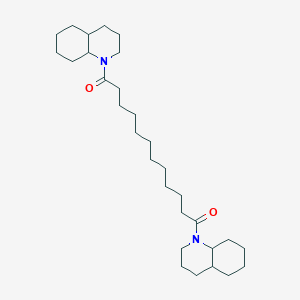
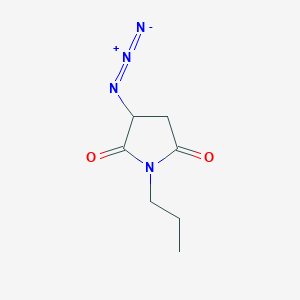
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
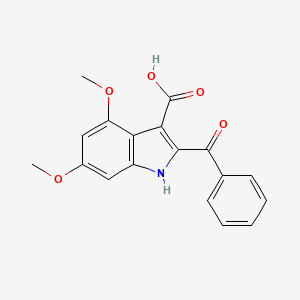
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

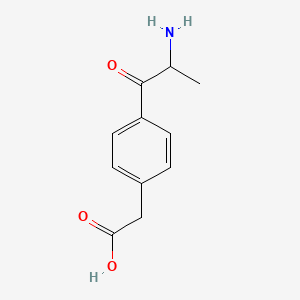
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
